N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride
Description
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
N'-(3-nitrophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;/h1-3,6,10H,4-5,9H2;1H |
InChI Key |
HZAIUQXEXFOIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of ethylene diamine displaces a halogen or nitro group on the aromatic ring. Copper(I) iodide (CuI) in anhydrous sodium carbonate (Na₂CO₃) facilitates the coupling at elevated temperatures (180–210°C). A typical protocol involves:
-
Reactants : 3-nitroaniline (1.0 equiv), ethylene diamine (1.2 equiv)
-
Catalyst : CuI (10 mol%)
-
Solvent : Dimethylformamide (DMF) or nitrobenzene
-
Reaction Time : 12–24 hours
Post-reaction, the free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt, which precipitates upon cooling.
Optimization Strategies
-
Catalyst Loading : Reducing CuI to 5 mol% decreases costs but extends reaction time to 36 hours.
-
Solvent Choice : DMF improves solubility but requires rigorous drying, whereas nitrobenzene enhances regioselectivity for the 3-nitro position.
-
Temperature Control : Maintaining temperatures above 200°C minimizes byproducts like N-acetyl derivatives.
Reductive Amination Pathway
An alternative route employs reductive amination of 3-nitrobenzaldehyde with ethylene diamine, followed by nitro group retention and salt formation.
Stepwise Procedure
-
Condensation : 3-Nitrobenzaldehyde reacts with ethylene diamine in ethanol under reflux to form an imine intermediate.
-
Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
-
Acidification : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.
Yield and Purity
Comparative Analysis of Methods
Characterization and Physical Properties
The hydrochloride salt is characterized by:
Chemical Reactions Analysis
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
Pharmaceutical Research Applications
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride is primarily studied for its potential as a therapeutic agent. Its biological activities suggest several applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .
- Cytotoxicity : Investigations have shown that this compound may demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells. This property is crucial for developing targeted cancer therapies .
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases .
Chemical Synthesis Applications
The compound serves as a valuable intermediate in chemical synthesis. It can be utilized to develop more complex molecules through various synthetic routes. Its dual amine functionality combined with a nitro group allows for diverse reactivity patterns that are advantageous in medicinal chemistry .
Several studies have investigated the biological effects and potential applications of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various derivatives of nitrophenyl diamines. The results indicated that derivatives similar to this compound displayed significant activity against a range of bacterial strains.
- Cytotoxicity Testing : Research conducted on cancer cell lines demonstrated that this compound could selectively induce apoptosis in malignant cells while exhibiting minimal toxicity to normal cells. This finding supports its potential development as an anticancer agent.
- Enzyme Inhibition Studies : Investigations into the inhibition of acetylcholinesterase revealed that this compound could effectively inhibit this enzyme, suggesting its application in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro vs.
- Heterocyclic vs. Aromatic Backbones: The quinoline moiety in CQA introduces a planar heterocyclic system, enabling π-π stacking interactions critical for antimalarial activity, whereas the nitro-phenyl derivative lacks such biological relevance .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility, critical for biological assays. Chloroquinoline derivatives (e.g., CQA) exhibit lower solubility due to their bulky aromatic systems .
- Stability : Nitro groups may confer sensitivity to reducing conditions, whereas chloro-substituted analogs are more chemically inert .
Biological Activity
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride, a compound characterized by its nitrophenyl group and dual amine functionality, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 217.65 g/mol
- Solubility : The hydrochloride form enhances solubility in aqueous environments, facilitating its use in various biological assays.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial applications.
- Antioxidant Activity : The presence of the nitrophenyl group may contribute to antioxidant properties, which are crucial in mitigating oxidative stress.
- Cytotoxic Effects : Initial cytotoxicity assays indicate that this compound may affect cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Synthesis
The synthesis of this compound typically involves a multi-step chemical reaction process. The general steps include:
- Formation of the nitrophenyl group through nitration of phenol derivatives.
- Coupling with ethane-1,2-diamine , followed by purification to obtain the hydrochloride salt.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects against common bacterial strains. Results indicated that at concentrations above 50 µg/mL, the compound exhibited significant inhibition of bacterial growth (Table 1).
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 50 S. aureus 20 100 P. aeruginosa 10 50 -
Cytotoxicity Assays :
- In vitro studies on cancer cell lines (A549 and HeLa) demonstrated that this compound induced apoptosis at concentrations ranging from 25 to 100 µg/mL, with IC values calculated (Table 2).
Cell Line IC (µg/mL) A549 45 HeLa 30 -
Antioxidant Activity :
- The compound's ability to scavenge free radicals was assessed using DPPH assay methods. Results indicated a significant reduction in DPPH radical concentration at concentrations above 10 µg/mL.
Discussion
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to similar compounds. Its dual amine functionality combined with a nitro group allows for diverse reactivity and potential applications in medicinal chemistry.
Further investigations are warranted to explore its mechanism of action, optimize its efficacy against specific targets, and assess its safety profile in vivo.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-nitroaniline (CAS 99-09-2) with ethylenediamine derivatives under controlled conditions. For example, analogous syntheses use 4,7-dichloroquinoline and ethylenediamine in anhydrous solvents at elevated temperatures (60–80°C) to form amine derivatives . Key upstream precursors include 3-nitroaniline and ethylenediamine derivatives, with intermediates often purified via recrystallization .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and aliphatic amine protons (δ 2.5–3.5 ppm) confirm substitution patterns .
- Mass Spectrometry (MS/HRMS) : Molecular ion peaks (e.g., m/z 227.1 for [M+H]+) validate molecular weight .
- Elemental Analysis : Matches theoretical and experimental C, H, N, and O content (e.g., C: 44.3%, H: 4.6%, N: 19.3%) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C to minimize degradation . Toxicity data are limited, so treat as hazardous .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Add triethylamine to scavenge HCl and drive reactions to completion .
- Monitoring : Track progress via TLC or HPLC, adjusting stoichiometry if intermediates persist .
Q. How should researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Deuterated Solvents : Ensure solvents (e.g., D2O or CDCl3) do not mask critical proton signals .
- Impurity Analysis : Use column chromatography to remove byproducts (e.g., unreacted 3-nitroaniline) .
- Cross-Validation : Compare NMR/MS data with structurally similar compounds (e.g., N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine) .
Q. What strategies are effective for assessing the compound’s biological activity (e.g., antiparasitic or anticancer potential)?
- Methodological Answer :
- In Vitro Assays : Test against Plasmodium falciparum cultures (IC50 determination) or cancer cell lines (MTT assays) .
- Structure-Activity Relationship (SAR) : Modify the nitro group or ethylene chain to evaluate potency changes .
- Mechanistic Studies : Use fluorescence-based assays to monitor nitric oxide synthase inhibition, if applicable .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Temperature Studies : Compare degradation rates at -20°C, 4°C, and room temperature via HPLC over 6–12 months .
- Light Sensitivity : Store in amber vials to assess photodegradation .
- Hygroscopicity : Monitor weight changes in humid environments to gauge moisture absorption .
Q. What methods address purity challenges in large-scale synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–10% MeOH in DCM) .
- HPLC-Prep : Utilize reverse-phase C18 columns for high-purity batches (>98%) .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., nitric oxide synthase) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- MD Simulations : Assess stability in aqueous environments over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
